molecular formula C7H7BrFNO B1524698 5-Bromo-4-fluoro-2-methoxyaniline CAS No. 1397237-98-7

5-Bromo-4-fluoro-2-methoxyaniline

Cat. No.: B1524698
CAS No.: 1397237-98-7
M. Wt: 220.04 g/mol
InChI Key: YAGABDLQAULCFZ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

The bromo, fluoro, and methoxy groups on the aniline ring may influence the compound’s interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-4-fluoro-2-methoxyaniline are not clearly defined in the available literature. Anilines can participate in various biochemical reactions, including those involving enzymes like cytochrome P450. The presence of halogen and methoxy groups may alter the compound’s participation in these pathways .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with targets. Additionally, the presence of other substances in the environment can influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-methoxyaniline can be achieved through several methods. One common method involves the bromination and fluorination of 2-methoxyaniline. The reaction typically involves the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as hydrogenation, bromination, and fluorination, followed by purification techniques like crystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation and reduction can lead to different aniline derivatives .

Scientific Research Applications

5-Bromo-4-fluoro-2-methoxyaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxyaniline
  • 4-Fluoro-2-methoxyaniline
  • 5-Bromo-4-fluoroaniline

Uniqueness

5-Bromo-4-fluoro-2-methoxyaniline is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGABDLQAULCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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